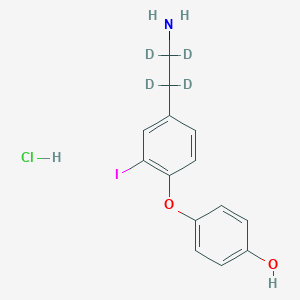

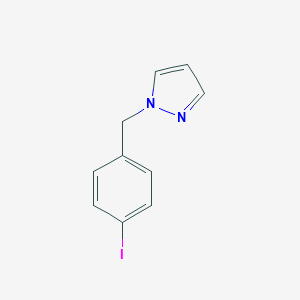

1-(4-Iodobenzyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Discovery

The pyrazole moiety is a prominent feature in many pharmacologically active compounds. “1-(4-Iodobenzyl)-1H-pyrazole” can serve as a precursor for the synthesis of various bioactive molecules. Its iodine substituent allows for further functionalization through cross-coupling reactions, which can lead to the development of new drugs with potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases .

Agrochemistry: Pesticide Development

In agrochemical research, pyrazole derivatives are explored for their potential use as pesticides. The structural versatility of “1-(4-Iodobenzyl)-1H-pyrazole” makes it a valuable scaffold for creating novel compounds with insecticidal, herbicidal, or fungicidal properties. Researchers can modify the pyrazole ring to enhance the selectivity and potency of these agrochemical agents .

Coordination Chemistry: Ligand Synthesis

“1-(4-Iodobenzyl)-1H-pyrazole” can act as a ligand in coordination chemistry, binding to transition metals to form complexes. These complexes have applications in catalysis, magnetic materials, and luminescence. The iodine atom in the compound can be used to introduce other functional groups that can modulate the electronic and steric properties of the metal-ligand complex .

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, “1-(4-Iodobenzyl)-1H-pyrazole” can be utilized to synthesize organometallic compounds that serve as catalysts for various chemical reactions. The pyrazole ring can coordinate to metals, influencing the reactivity and selectivity of the catalyst. Such catalysts are crucial in industrial processes, including polymerization and fine chemical synthesis .

Material Science: Functional Materials

The pyrazole ring in “1-(4-Iodobenzyl)-1H-pyrazole” can be incorporated into materials to impart specific properties, such as conductivity, fluorescence, or thermal stability. These materials have potential applications in electronics, photonics, and as sensors. The iodine atom provides a site for further chemical modification, allowing for the tuning of material properties .

Green Chemistry: Sustainable Synthesis

“1-(4-Iodobenzyl)-1H-pyrazole” can contribute to the principles of green chemistry by serving as a building block for the synthesis of compounds using environmentally benign methods. Its iodine substituent can undergo reactions under mild conditions without the need for harsh reagents or solvents, reducing the environmental impact of chemical synthesis .

Safety and Hazards

1-(4-Iodobenzyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It has been shown to interact with murine melanoma cells and inhibit their growth . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

Mode of Action

The exact mode of action of 1-(4-Iodobenzyl)-1H-pyrazole is still under investigation. It is known to act on the localization, interaction, and uptake of other molecules . This could potentially disrupt the normal functioning of cells, leading to growth inhibition.

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

It has been shown to inhibit the growth of murine melanoma cells , suggesting that it may have potential as a therapeutic agent in the treatment of certain types of cancer.

Propiedades

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCIIHVBALOAQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

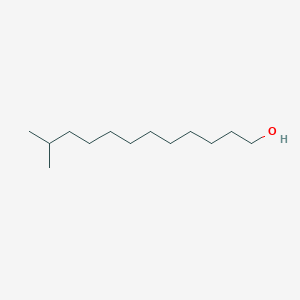

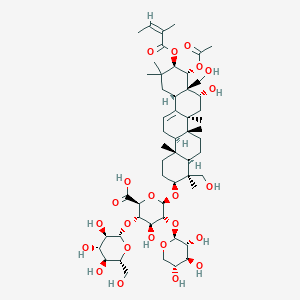

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620575 |

Source

|

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodobenzyl)-1H-pyrazole | |

CAS RN |

143128-30-7 |

Source

|

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)